molecular formula C14H23NO5 B563767 Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate CAS No. 1217662-00-4

Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate

Cat. No.: B563767
CAS No.: 1217662-00-4
M. Wt: 285.34
InChI Key: DIVMCYMKHUPYFL-AWEZNQCLSA-N
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Description

Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate is a synthetic organic compound used in various chemical and pharmaceutical applications. It is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a pyroglutamate core. This compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate typically involves the protection of the amino group of pyroglutamic acid with a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:

    Protection of the Amino Group: Pyroglutamic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected pyroglutamic acid.

    Esterification: The Boc-protected pyroglutamic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, sodium hydroxide.

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Hydrolysis: Pyroglutamic acid.

    Deprotection: 2,4,4-trimethylpyroglutamic acid.

    Substitution: Substituted pyroglutamates depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

  • **Biology

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9(16)13(4,5)8-14(15,6)10(17)19-7/h8H2,1-7H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVMCYMKHUPYFL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1=O)C(=O)OC(C)(C)C)(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652643
Record name 1-tert-Butyl 2-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217662-00-4
Record name 1-tert-Butyl 2-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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